Isomiosamine

Description

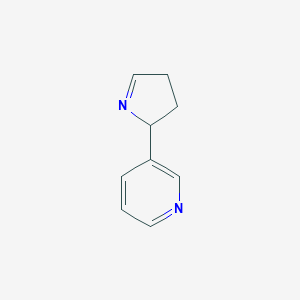

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5-7,9H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTVPHUMJMZDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461155 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53844-46-5 | |

| Record name | Isomyosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053844465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMYOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A50Y1J4LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 3,4 Dihydro 2h Pyrrol 2 Yl Pyridine

Established Synthetic Routes for the 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine Core

The construction of the 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine skeleton can be achieved through established synthetic organic chemistry protocols. These methods often involve the sequential assembly of the two heterocyclic rings through multi-step procedures that require careful control of reaction conditions and purification strategies to ensure desired yields and purity.

Multi-step Reaction Protocols and Controlled Synthesis Conditions

A representative, though generalized, protocol can be envisioned starting from γ-aminobutyric acid (GABA) or a derivative thereof. The synthesis would proceed through the following key transformations:

N-protection and Activation : The amino group of a GABA derivative is protected, and the carboxylic acid is activated, for instance, by conversion to an acid chloride or an ester.

Acylation : The activated GABA derivative is reacted with a source of the pyridine (B92270) ring, such as 3-lithiopyridine, in an acylation reaction to form a keto-amine intermediate.

Deprotection and Cyclization : The protecting group on the nitrogen is removed, and the resulting amino-ketone undergoes spontaneous or acid/base-catalyzed intramolecular cyclization (condensation) to form the dihydropyrrole ring via imine formation.

Reduction : If necessary, a subsequent reduction step would yield the final saturated pyrrolidine (B122466) ring, but for the dihydropyrrole, the cyclization product is the target.

The control of reaction conditions is critical. For instance, the acylation step is typically carried out at low temperatures (e.g., -78 °C) under an inert atmosphere to prevent side reactions. The cyclization step's efficiency can be highly dependent on the pH and solvent system used.

Catalytic Coupling Reactions and Chromatographic Purification Strategies

Modern synthetic chemistry offers powerful catalytic methods for forging the crucial carbon-carbon bond between the pyridine and pyrrole (B145914) precursors. Photocatalytic radical hydroarylation presents a modular and mild approach. nih.gov This strategy can be applied to synthesize 3-arylpyrrolidines and related structures. In a potential synthesis of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine, an endocyclic enecarbamate (a protected dihydropyrrole derivative) could be coupled with a halogenated pyridine, such as 3-iodopyridine, using a photocatalyst and a hydrogen atom transfer (HAT) catalyst. nih.gov

The reaction proceeds via the formation of an aryl radical from the 3-iodopyridine, which then adds to the double bond of the enecarbamate. This method is noted for its high regiocontrol and tolerance of various functional groups. nih.gov

Table 1: Example of Photocatalytic Hydroarylation for Arylethylamine Synthesis This table illustrates the general conditions for a related transformation which could be adapted for the synthesis of the target compound.

| Entry | Aryl Halide | Olefin Partner | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Iodoarene | Vinyl Amine Derivative | PTH (5 mol %), CySH (5 mol %), Sodium Formate | 5% H₂O/DMSO | 42-90% | nih.gov |

| 2 | 3-Iodopyridine | N-Boc-2,3-dihydropyrrole | N-1-naphthylphenothiazine (5 mol %) | 5% H₂O/DMSO | ~53% (for 3-phenylpyrrolidine) | nih.gov |

PTH = Phenothiazine; CySH = Cysteine

Chromatographic Purification Strategies

As an alkaloid, 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine can be purified using various chromatographic techniques. The choice of method depends on the scale of the synthesis and the polarity of the compound and impurities. column-chromatography.com

Column Chromatography : This is a standard method for purification. Silica (B1680970) gel is a frequently used stationary phase due to its ability to separate compounds based on polarity. column-chromatography.comresearchgate.net For alkaloids, which are basic, alumina (B75360) (neutral or basic) can also be an effective stationary phase to avoid strong adsorption that can occur with the acidic silica gel. researchgate.net Eluent systems typically consist of chloroform (B151607) and methanol (B129727) mixtures with increasing polarity. researchgate.net

Preparative Thin-Layer Chromatography (TLC) : For smaller scales, preparative TLC is a viable option for isolating and purifying alkaloids. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both the analysis and purification of alkaloids, offering high resolution and efficiency, particularly for separating isomeric pairs or complex mixtures that are difficult to resolve by other means. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC) : This is a support-free liquid-liquid partition chromatography technique that has proven effective for the rapid separation and purification of alkaloids from crude extracts. nih.gov It offers excellent sample recovery and is considered a "green" separation method due to the reduced solvent consumption compared to conventional column chromatography. nih.gov

Advanced Approaches to the Dihydropyrrole Moiety Synthesis

Cyclization Reactions in Dihydropyrrole Formation

Intramolecular cyclization is a cornerstone in the synthesis of the dihydropyrrole core. These reactions involve the formation of a new ring from a single molecule containing all the necessary atoms, driven by the formation of a stable five-membered ring.

A direct and effective route for synthesizing the 3,4-dihydro-2H-pyrrole scaffold involves the cyclization of 2-amino-5-oxonitriles. researchgate.net These precursors can be synthesized through a Michael addition of an iminonitrile, such as [(diphenylmethylene)amino]acetonitrile, to an α,β-unsaturated ketone (an enone). researchgate.net

The general sequence is as follows:

Michael Addition : An enone is reacted with [(diphenylmethylene)amino]acetonitrile in the presence of a base (e.g., aqueous sodium hydroxide) to form the corresponding 2-amino-5-oxonitrile, often with high diastereoselectivity. researchgate.net

Deprotection and Cyclization : The diphenylmethylene protecting group is selectively removed under acidic conditions. The resulting free amino group then undergoes an in situ intramolecular cyclization by attacking the ketone carbonyl, forming a cyclic imine, which is the 3,4-dihydro-2H-pyrrole-2-carbonitrile core. researchgate.net

This method provides access to dihydropyrrole-2-carbonitriles, which are direct precursors to the corresponding carboxylic acids via hydrolysis. researchgate.netnih.gov

Table 2: Synthesis of 3,4-Dihydro-2H-pyrrole-2-carbonitriles from Enones This table is based on a general procedure for the cyclocondensation of enones with aminoacetonitrile (B1212223).

| Starting Enone (R¹, R²) | Reagents | Conditions | Intermediate | Product | Yield of Intermediate (%) | Reference |

|---|---|---|---|---|---|---|

| Chalcone (R¹=Ph, R²=Ph) | Aminoacetonitrile HCl (2) | Pyridine, reflux | 3,4-dihydro-2H-pyrrole-2-carbonitrile (6) | 2,4-diphenylpyrrole (7) | 64 | researchgate.net |

| 1-(2-Naphthyl)-3-phenylprop-2-en-1-one | Aminoacetonitrile HCl (2) | Pyridine, reflux | 3,4-dihydro-2H-pyrrole-2-carbonitrile (6) | 4-(2-Naphthyl)-2-phenylpyrrole (7) | 90 | researchgate.net |

The table shows the formation of the dihydropyrrole intermediate (6) which can be further converted.

Acids, both Lewis and Brønsted, are frequently employed to catalyze intramolecular cyclization reactions leading to the formation of heterocyclic rings like dihydropyrroles. The acid activates a functional group, such as a carbonyl or a double bond, making it more susceptible to nucleophilic attack by another part of the molecule. nih.gov

For instance, the cyclization of unsaturated amino alcohols or related structures can be promoted by acid. In a relevant cascade reaction, rhodium-catalyzed C-H activation and alkyne coupling form an azatriene intermediate, which undergoes electrocyclization to a 1,2-dihydropyridine. nih.gov This intermediate can then be selectively reduced in an acid-promoted step using a borohydride (B1222165) reagent to yield a highly substituted tetrahydropyridine. nih.gov While this example leads to a six-membered ring, the principle of acid-mediated cyclization and subsequent functionalization is broadly applicable.

The chemical reactivity of molecules with appropriately positioned nucleophiles and electrophilic centers can be harnessed through acid catalysis. For example, the intramolecular cyclization of cannabidiol (B1668261) is driven by the acid-catalyzed addition of a phenolic group to a double bond, demonstrating the power of this approach in forming new rings. nih.gov In the context of dihydropyrrole synthesis, an amino group can act as the nucleophile attacking an acid-activated carbonyl or alkene to close the five-membered ring.

Transition Metal-Catalyzed Cyclizations for Pyrroline (B1223166) Ring Formation

The construction of the 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring is a key step in the synthesis of the target compound. Transition metal catalysis offers efficient and selective methods for this transformation. One notable approach is the nickel-catalyzed hydrogenative cyclization of γ-nitro ketones. nih.govresearchgate.netdeutsche-digitale-bibliothek.de These precursors can be readily assembled from three simple components: a ketone, an aldehyde, and a nitroalkane, via aldol (B89426) condensation and subsequent Michael addition. nih.govresearchgate.netdeutsche-digitale-bibliothek.de A highly active and reusable nickel catalyst, often supported on silica (Ni/SiO₂), facilitates the hydrogenation of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the dihydropyrrole ring. nih.govresearchgate.netdeutsche-digitale-bibliothek.de This method is valued for its broad substrate scope and the use of an earth-abundant metal catalyst. nih.gov

Rhodium catalysts have also been employed in the synthesis of pyrrole and its derivatives. For instance, rhodium(III)-catalyzed reactions of allylamines with alkenes can produce pyrrole structures through a process involving chelation-assisted C-H bond activation and N-annulation. researchgate.netelsevierpure.com Another rhodium-catalyzed method involves the transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, which can yield 3,4-disubstituted pyrroles. beilstein-journals.org While these examples yield fully aromatic pyrroles, modifications of the starting materials and conditions can potentially be adapted for the synthesis of dihydropyrroles.

Table 1: Examples of Transition Metal-Catalyzed Cyclizations for Pyrroline Formation

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Ni/SiO₂ | γ-Nitro ketone | 3,4-Dihydro-2H-pyrrole | Earth-abundant metal, reusable catalyst, broad scope. nih.govresearchgate.netdeutsche-digitale-bibliothek.de |

| Rh(I)/PCy₃/HCl | NH-3,4-Dihydroquinazoline, Olefin | 2-Substituted quinazoline | Coupling followed by dehydrogenation. nih.gov |

| [Rh(C₅Me₅)Cl₂]₂ | Allylamine, Alkene, AgOAc | Pyrrole derivative | Chelation-assisted C-H activation and N-annulation. researchgate.netelsevierpure.com |

Intramolecular Cyclization from Imine Intermediates

The formation of the dihydropyrrole ring can be effectively achieved through the intramolecular cyclization of an imine intermediate. This imine is typically formed in situ from a precursor containing an amino group and a carbonyl group in a suitable position. A prominent example involves the cyclization of γ-amino ketones. These precursors can be generated through various means, including the use of transaminase (TA) enzymes. acs.org In a biocatalytic approach, ω-chloro ketones can be aminated using a transaminase to produce the corresponding ω-chloro amine, which spontaneously cyclizes to the 2-substituted 1-pyrroline (B1209420). acs.org This method is noteworthy for its high enantioselectivity, providing access to chiral pyrrolidine derivatives after reduction. acs.org

Acid-catalyzed cyclization is another common strategy. For instance, γ-amino ketones can undergo acid-catalyzed intramolecular condensation to yield the corresponding 1-pyrroline. The equilibrium of this reaction often favors the cyclic imine. This approach is fundamental in many synthetic pathways toward substituted dihydropyrroles.

A related strategy involves the cyclization of intermediates derived from the reduction of γ-oximes or other suitable nitrogen-containing functional groups. For example, the reductive cleavage of an oxime ether bond can generate a nitrogen-centered radical or anion, which then undergoes intramolecular cyclization to afford the five-membered cyclic imine. organic-chemistry.org

Table 2: Intramolecular Cyclization Strategies for 1-Pyrroline Synthesis

| Precursor Type | Key Reagents/Catalysts | Intermediate | Noteworthy Aspects |

|---|---|---|---|

| ω-Chloro ketone | Transaminase (TA), Isopropylamine | ω-Amino ketone | Biocatalytic, highly enantioselective. acs.org |

| γ-Amino ketone | Acid catalyst | Imine | General and fundamental approach. |

| Oxime ether | SmI₂ | N-centered radical/anion | Reductive cleavage followed by cyclization. organic-chemistry.org |

| Cyclobutanol derivative | MsONH₃OTf | - | Ring expansion via C-N/C=N bond formation. organic-chemistry.org |

Michael Additions for Dihydropyrrole Precursor Synthesis

The Michael addition reaction is a cornerstone for the synthesis of γ-aminonitriles and related compounds, which are pivotal precursors for 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitrile.

A widely used method is the Michael addition of nitroalkanes to α,β-unsaturated ketones (chalcones). organic-chemistry.orgsctunisie.org The resulting γ-nitro ketone adducts can then be reduced and cyclized to form the substituted Δ¹-pyrroline. organic-chemistry.org These reactions can be performed in various media, including water, and can be promoted by heterogeneous catalysis. sctunisie.org

Another crucial application of the Michael addition is the reaction of α-aminoacetonitrile derivatives with α,β-unsaturated ketones. beilstein-journals.org The resulting adduct, a γ-ketonitrile, is a direct precursor that can undergo intramolecular cyclization to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile. This nitrile group can then be further manipulated or removed. Similarly, the Michael addition of cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), to gem-diactivated acrylonitriles can generate vic-dinitrile intermediates that undergo cyanide-mediated cyclocondensation to form functionalized pyrroles. organic-chemistry.org

Table 3: Michael Addition for Synthesis of Dihydropyrrole Precursors

| Nucleophile | Michael Acceptor | Product (Precursor) | Subsequent Transformation |

|---|---|---|---|

| Nitroalkane | Chalcone (α,β-unsaturated ketone) | γ-Nitro ketone | Reduction of nitro group and cyclization. organic-chemistry.org |

| Aminoacetonitrile | Arylmethyleneacetophenone | γ-Ketonitrile | Intramolecular cyclization to a cyanodihydropyrrole. beilstein-journals.org |

| Trimethylsilyl cyanide (TMSCN) | gem-Diactivated acrylonitrile | vic-Dinitrile | Cyanide-mediated nitrile-to-nitrile cyclocondensation. organic-chemistry.org |

| Benzyl alcohol | α,β-Unsaturated nitrile | 3-Benzyloxy-alkylnitrile | Hydrogenation to γ-amino alcohol. nih.govnih.gov |

Cyclocondensation Reactions Involving Enones and Aminoacetonitriles

A direct and efficient route to the core structure of the target compound involves the cyclocondensation of α,β-unsaturated ketones (enones) with aminoacetonitrile. beilstein-journals.org This reaction typically proceeds by heating the enone with aminoacetonitrile hydrochloride in a solvent such as pyridine. beilstein-journals.org The reaction sequence is believed to involve an initial Michael addition of the aminoacetonitrile to the enone, followed by intramolecular condensation between the ketone and the amino group to form the cyclic imine, and finally elimination of water. The product of this reaction is a 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitrile. beilstein-journals.org

The resulting cyanopyrroline is a versatile intermediate. The cyano group can be removed, for instance, through microwave-induced dehydrocyanation to yield 2,4-disubstituted pyrroles. beilstein-journals.org Alternatively, oxidation of the dihydropyrrole ring can lead to the formation of 3,5-disubstituted pyrrole-2-carbonitriles. beilstein-journals.org The initial cyclocondensation provides a robust method for constructing the substituted dihydropyrrole framework.

Table 4: Cyclocondensation of Enones with Aminoacetonitrile

| Enone Example | Reagent | Product | Reference |

|---|---|---|---|

| (E)-3-(2,3-dichlorophenyl)-1-phenylprop-2-en-1-one | Aminoacetonitrile hydrochloride | (±)-5-(2,3-Dichlorophenyl)-2-cyano-3-phenyl-3,4-dihydro-2H-pyrrole | beilstein-journals.org |

| Chalcone (1,3-diphenylprop-2-en-1-one) | Aminoacetonitrile hydrochloride | (±)-2-Cyano-3,5-diphenyl-3,4-dihydro-2H-pyrrole | beilstein-journals.org |

One-Pot, Multi-component Synthetic Methodologies

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine from simple precursors in a single operation. These reactions are valued for their atom economy, reduced waste generation, and operational simplicity. clockss.org

A prime example that leads to the 3,4-dihydro-2H-pyrrole skeleton is the three-component reaction of a ketone, an aldehyde, and a nitroalkane. nih.govresearchgate.netdeutsche-digitale-bibliothek.de This sequence, which involves an initial aldol condensation followed by a Michael addition, generates a γ-nitro ketone intermediate. Without isolation, this intermediate is then subjected to catalytic hydrogenation, typically using a nickel catalyst, which reduces the nitro group and induces cyclization to the final dihydropyrrole product. nih.govresearchgate.netdeutsche-digitale-bibliothek.de

While many MCRs are known for the synthesis of fully aromatic pyrroles, rsc.orgrsc.org the aforementioned three-component synthesis of dihydropyrroles is particularly relevant. The strategic selection of a ketone, an aldehyde (such as nicotinaldehyde), and a nitroalkane could theoretically provide a direct route to the target compound or its close analogues.

Table 5: One-Pot, Multi-component Synthesis of Dihydropyrroles

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Three | Ketone, Aldehyde, Nitroalkane | 1. Base (for condensation/addition) 2. Ni/SiO₂, H₂ (for reduction/cyclization) | Substituted 3,4-Dihydro-2H-pyrrole nih.govresearchgate.netdeutsche-digitale-bibliothek.de |

| Three | Aldehyde, β-Ketoester, Urea/Thiourea | Various (e.g., Bi(NO₃)₃·5H₂O, [Btto][p-TSA]) | 3,4-Dihydropyrimidin-2(1H)-one/thione clockss.orgnih.gov |

| Three | 2H-Azirine, Enone | Visible light (photocatalysis) | Δ¹-Pyrroline nih.govacs.org |

Derivatization Strategies and Functional Group Interconversions

Once the 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine skeleton is assembled, further structural diversity can be achieved through various derivatization strategies and functional group interconversions. These modifications can target either the dihydropyrrole ring or the pyridine ring.

The nitrogen atom of the dihydropyrrole ring, being part of an imine functional group, is a key site for derivatization. While less nucleophilic than an amine, it can potentially undergo reactions such as N-alkylation or N-acylation under specific conditions, although this may be challenging.

More commonly, derivatization focuses on the pyridine ring. Pyridine undergoes electrophilic aromatic substitution, although it is less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.orgyoutube.com Reactions typically require harsh conditions and substitution generally occurs at the 3-position relative to the ring nitrogen. In the case of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine, the existing pyridine ring is already 3-substituted. Further electrophilic substitution would be directed by both the ring nitrogen and the dihydropyrrole substituent. The dihydropyrrole group is likely to be an activating group, directing incoming electrophiles to the ortho and para positions relative to its point of attachment (positions 2, 4, and 6 of the pyridine ring). libretexts.orgaklectures.com

Selective Reduction of the Dihydropyrrole Ring System

A key transformation of the 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine is the selective reduction of the imine (C=N) bond within the dihydropyrrole ring to form the corresponding pyrrolidine derivative, 3-(pyrrolidin-2-yl)pyridine (a core structure of nicotine). This reduction must be performed selectively without affecting the aromatic pyridine ring.

Catalytic hydrogenation is a common method for this purpose. The hydrogenation of substituted pyrroles to pyrrolidines has been achieved with excellent diastereoselectivity using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov The conditions for the reduction of the dihydropyrrole's imine bond are generally milder than those required for the reduction of the pyridine ring. researchgate.net For example, highly enantioselective palladium-catalyzed partial hydrogenation of 2,5-disubstituted pyrroles to chiral 1-pyrrolines has been developed, demonstrating the feasibility of selective reduction within the five-membered ring. acs.org

Chemical reducing agents can also be employed. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often used for the reduction of imines to amines under mild conditions, and would likely be effective for the selective reduction of the dihydropyrrole ring without affecting the pyridine ring. Another approach involves the use of Schwartz's reagent (Cp₂ZrHCl), which has been shown to selectively reduce substituted pyrrolidones to Δ¹-pyrrolines. capes.gov.br The subsequent reduction of this imine can then be carried out. The Birch reduction, using alkali metals in liquid ammonia, has been used to reduce electron-deficient pyrroles to 3-pyrrolines, offering another potential route for selective modification. ox.ac.uk

Table 6: Methods for Selective Reduction of the Dihydropyrrole Ring

| Reagent/Catalyst | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Substituted Pyrrole/Dihydropyrrole | Pyrrolidine | Heterogeneous catalysis, often highly diastereoselective. nih.gov |

| NaBH₄ / NaBH₃CN | Dihydropyrrole (Imine) | Pyrrolidine | Chemoselective reduction of imine over arene. |

| Cp₂ZrHCl (Schwartz's Reagent) | Pyrrolidone | Δ¹-Pyrroline | Selective reduction of lactam to imine. capes.gov.br |

| Li or Na in NH₃ (Birch Reduction) | Electron-deficient Pyrrole | 3-Pyrroline | Dissolving metal reduction. ox.ac.uk |

Conversion of Nitrile Functionalities to Carboxylic Acid Derivatives (Esters and Amides)

The introduction and subsequent conversion of a nitrile group on the pyridine or pyrrole ring system of a 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine framework represents a valuable strategy for creating carboxylic acid derivatives such as esters and amides. While direct studies on the nitrile conversion on the myosmine (B191914) scaffold itself are not extensively detailed in the literature, the chemical principles are well-established for both pyridine and pyrrole systems.

General methods for the hydrolysis of nitriles to amides can be catalyzed by either acid or base. libretexts.org Base-catalyzed hydrolysis, typically using reagents like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This process forms an amide intermediate, which can be isolated under carefully controlled, mild conditions to prevent further hydrolysis to the carboxylic acid. chemistrysteps.comcommonorganicchemistry.com

A particularly mild and effective method for this conversion utilizes alkaline hydrogen peroxide. commonorganicchemistry.com The use of Urea-Hydrogen Peroxide (UHP), a stable solid source of H₂O₂, in an alkaline solution provides an efficient route to amides from nitriles. commonorganicchemistry.com

For pyridine-containing compounds, such as 3-cyanopyridine (B1664610), industrial processes have been developed for its conversion to nicotinamide (B372718) (pyridine-3-carboxamide). One such process involves the catalytic hydrolysis of 3-cyanopyridine with water in the presence of a solid heterogeneous catalyst, which allows for catalyst and water recycling, making it suitable for large-scale production. google.com Enzymatic methods are also prominent; nitrile hydratase enzymes, found in microorganisms like Rhodococcus rhodochrous, can hydrate (B1144303) a wide range of aromatic and heterocyclic nitriles to their corresponding amides with high chemoselectivity and yield. scribd.com These enzymes have been successfully used to produce nicotinamide from 3-cyanopyridine on an industrial scale. scribd.com

The synthesis of substituted pyrrole-2-carbonitriles has been demonstrated from the cyclocondensation of enones with aminoacetonitrile, yielding 3,4-dihydro-2H-pyrrole-2-carbonitriles. beilstein-journals.org These intermediates can then be oxidized to form the corresponding pyrrole-2-carbonitriles. beilstein-journals.org The conversion of these nitrile-functionalized pyrroles or dihydropyrroles would follow the general hydrolysis principles outlined above. The strategic design and synthesis of N-(4-phenylthiazol-2-yl)nicotinamide analogs further highlight the importance of the pyridine-3-carboxamide (B1143946) moiety in developing biologically active compounds. nih.gov

Oxidative Transformations of Pyridine-Pyrrole Systems

The pyridine-pyrrole system of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine (myosmine) is susceptible to various oxidative transformations, targeting both the dihydropyrrole (imine) and pyridine rings. The inherent reactivity of the imine bond in the dihydropyrrole ring makes it a primary site for oxidation.

In vitro studies involving the peroxidation of myosmine with hydrogen peroxide and acetic anhydride (B1165640) have identified a range of oxidation products. nih.gov The reaction leads to the formation of metabolites such as 3-pyridylacetic acid, 4-oxo-4-(3-pyridyl)butanoic acid (keto acid), 3-pyridylmethanol, and 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB). nih.govresearchgate.net The formation of these products suggests that peroxidation can lead to the opening of the dihydropyrrole ring. researchgate.net The presence of acetic anhydride in the reaction mixture can also lead to the formation of N-(4-oxo-4-pyridin-3-yl-butyl)acetamide. nih.gov

Metabolic studies in rats administered myosmine have identified a similar profile of oxidative metabolites in urine, confirming that these transformations also occur in vivo. The major metabolites found were 4-oxo-4-(3-pyridyl)butyric acid and 3-pyridylacetic acid, with minor amounts of 3'-hydroxymyosmine, 3-pyridylmethanol, and HPB also detected. nih.gov The formation of 3'-hydroxymyosmine indicates direct oxidation on the dihydropyrrole ring. nih.gov It is hypothesized that unstable oxazirane intermediates may be involved in these peroxidation mechanisms. ebi.ac.uk

Another key oxidative transformation is the dehydrogenation of the pyrrolidine or dihydropyrrole ring to form the aromatic pyrrole ring. A reported method for the dehydrogenation of pyrrolidines to pyrroles utilizes the catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of an alkene as a hydrogen acceptor. acs.org This reaction proceeds through a proposed mechanism involving a borane-mediated hydride abstraction from the α-position to the nitrogen, forming an iminium intermediate, which is a dihydropyrrole. acs.org A subsequent dehydrogenation step then leads to the aromatic pyrrole. This method provides a potential route to convert myosmine or its reduced form, nornicotine, into 2-(3-pyridyl)pyrrole.

The following table summarizes the identified products from the in vitro peroxidation of myosmine.

| Starting Material | Oxidizing Agent | Identified Products | Reference |

| Myosmine | H₂O₂ / Acetic Anhydride | 3-Pyridylacetic acid, 4-oxo-4-(3-pyridyl)butanoic acid, 3-Pyridylmethanol, 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), Nornicotyrine, N-(4-oxo-4-pyridin-3-yl-butyl)acetamide | nih.gov |

Rational Design and Introduction of Substituents for Structural Modification

The rational design and introduction of substituents onto the 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine scaffold is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be targeted at either the pyridine or the pyrrolidine/dihydropyrrole ring.

Substitution on the Pyrrolidine/Pyrrole Ring: The nitrogen atom of the pyrrolidine ring is a common site for substitution. For instance, N-substituted 3,4-pyrroledicarboximides have been synthesized and evaluated as anti-inflammatory agents. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that the nature of the N-substituent (e.g., aryl, heteroaryl, cycloalkyl) significantly influences their biological activity and selectivity. nih.gov Similarly, in the development of CXCR4 antagonists, the pyrrolidine nitrogen was functionalized with various aromatic rings to enhance binding affinity. nih.gov

The carbon framework of the pyrrolidine ring can also be modified. A photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives bearing a silyl (B83357) group, which can serve as a handle for further functionalization. osaka-u.ac.jp

Substitution on the Pyridine Ring: The pyridine ring can be functionalized using a variety of standard aromatic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the nitrogen atom. The synthesis of pyrazolo[3,4-b]pyridine frameworks, for example, allows for the introduction of substituents at various positions on the pyridine ring through cascade cyclization reactions. nih.gov These substituted products can then undergo further modifications such as arylation, alkynylation, and alkenylation. nih.gov

SAR studies on pyridine-3-carboxamide analogs have demonstrated that the type and position of substituents on an attached aromatic ring strongly influence biological activity against plant pathogens. nih.gov This highlights the importance of systematic structural modification in the design of new active compounds.

The following table provides examples of synthetic strategies for introducing substituents onto pyrrolidine and pyridine scaffolds.

| Scaffold | Synthetic Strategy | Type of Substituent Introduced | Reference |

| Pyrrolidine | One-pot, three-component condensation | N-aryl, N-heteroaryl, N-cycloalkyl piperazine/piperidine | nih.gov |

| Pyridine | Photo-promoted ring contraction | 6-silyl group on a 2-azabicyclo[3.1.0]hex-3-ene skeleton | osaka-u.ac.jp |

| Pyridine | Cascade 6-endo-dig cyclization | Halogen and non-halogen functionalization at C6 | nih.gov |

| Pyridine | Multistep synthesis from nicotinic acid | N-(4-phenylthiazol-2-yl) nicotinamide with various phenyl substituents | nih.gov |

Considerations for Synthetic Optimization and Industrial Scalability of Pyrrolidine-Pyridine Hybrids

The development of efficient and scalable synthetic routes is crucial for the practical application of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine (myosmine) and its derivatives. Several approaches have been reported that hold promise for large-scale production.

One patented method describes a two-step synthesis of myosmine starting from a pyridine aldehyde ketone compound and a brominated nitrile compound. patsnap.com The process involves a coupling reaction followed by a series hydrogenation-cyclization reaction. The authors claim this method uses readily available raw materials, involves simple steps and mild conditions, and results in high yields, making it potentially suitable for commercial production. patsnap.com

Another established, albeit higher temperature, method for producing myosmine is the pyrolysis of nicotine (B1678760). A process patented in 1945 describes passing substantially pure nicotine over a contact material like quartz chips or silica gel at temperatures between 500-650°C. google.com This procedure was noted for its adaptability to large-scale production, facilitating the preparation of myosmine in previously unattainable quantities. google.com

For the synthesis of derivatives, optimization focuses on yield, purity, and process efficiency. An efficient four-step synthesis of (S)-nicotine from myosmine highlights several key considerations for optimization. nih.gov The process involves the reduction of myosmine to nornicotine, enantiomeric separation, and subsequent methylation. The reduction step was optimized using NaBH₄, and the methodology was designed to allow for the efficient regeneration of reagents and solvents, which is critical for cost-effective, industrial-scale applications. nih.gov

In the production of related pyridine-based compounds, such as pyridine carboxylic acid amides, processes have been optimized for industrial scale. For example, the catalytic hydration of pyridine nitriles using a solid heterogeneous catalyst allows for the effective utilization and recycling of the catalyst and other reactants, which is a key principle of green and economically viable chemistry. google.com Similarly, the synthesis of pyrrolidine from putrescine using a supported nickel catalyst has been described as a commercially practicable process with high yields. google.com These examples of process optimization for related heterocyclic compounds provide a roadmap for developing scalable syntheses of myosmine derivatives.

Spectroscopic and Advanced Structural Characterization of 3 3,4 Dihydro 2h Pyrrol 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

While specific experimental ¹H NMR data for 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine is not widely available in the public domain, the expected proton environments can be predicted based on its structure. The molecule consists of a pyridine (B92270) ring and a 3,4-dihydro-2H-pyrrole ring.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts would be influenced by the substitution pattern. The proton at position 2 of the pyridine ring would likely be the most deshielded due to the electron-withdrawing effect of the nitrogen atom.

The protons of the 3,4-dihydro-2H-pyrrole ring would be found in the aliphatic region. The CH proton at position 2, being adjacent to the imine nitrogen and the pyridine ring, would be expected at a downfield-shifted aliphatic position. The two methylene (B1212753) groups at positions 3 and 4 would likely present as complex multiplets due to spin-spin coupling with each other and with the proton at position 2.

Predicted ¹H NMR Data for 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Pyridine H-2 | ~8.5 | Doublet of doublets | |

| Pyridine H-4 | ~7.8 | Doublet of triplets | |

| Pyridine H-5 | ~7.3 | Triplet of doublets | |

| Pyridine H-6 | ~8.6 | Doublet | |

| Dihydropyrrole H-2 | ~4.0 - 4.5 | Triplet | Adjacent to imine and pyridine |

| Dihydropyrrole H-3 | ~2.0 - 2.5 | Multiplet | |

| Dihydropyrrole H-4 | ~3.0 - 3.5 | Multiplet |

Note: This is a predicted table based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Similarly, a predictive analysis of the ¹³C NMR spectrum can provide insight into the carbon skeleton of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine.

The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carbon atom at position 2 of the pyridine ring is expected to be the most deshielded. The carbon of the imine group (C=N) in the dihydropyrrole ring is a key feature and would likely appear significantly downfield, in the range of δ 160-170 ppm. ipb.pt The aliphatic carbons of the dihydropyrrole ring would be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~150 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~123 |

| Pyridine C-5 | ~136 |

| Pyridine C-6 | ~149 |

| Dihydropyrrole C-2 | ~70 |

| Dihydropyrrole C-3 | ~25 |

| Dihydropyrrole C-4 | ~35 |

| Dihydropyrrole C-5 (Imine C) | ~165 |

Note: This is a predicted table based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine is expected to show characteristic absorption bands corresponding to its structural features.

A key absorption would be the C=N stretching vibration of the imine group in the dihydropyrrole ring, which typically appears in the region of 1690-1640 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dihydropyrrole ring would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net

Predicted IR Absorption Bands for 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (Pyridine) | 3100 - 3000 |

| Aliphatic C-H Stretch (Dihydropyrrole) | 3000 - 2850 |

| C=N Stretch (Imine) | 1690 - 1640 |

| C=C and C=N Stretches (Pyridine) | 1600 - 1450 |

| C-H Bending Vibrations | 1475 - 1350 |

Note: This is a predicted table based on characteristic IR absorption frequencies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine (C₉H₁₀N₂), the molecular weight is 146.19 g/mol . pharmacompass.comnih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 146.

Predicted Major Fragments in the Mass Spectrum of 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine

| m/z | Predicted Fragment Identity |

| 146 | [M]⁺ (Molecular Ion) |

| 118 | [M - C₂H₄]⁺ |

| 91 | [C₆H₅N]⁺ or related species |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Note: This is a predicted table based on the fragmentation of a structural isomer and general fragmentation principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine would be dominated by the absorptions of the pyridine and the imine chromophores. Pyridine itself exhibits absorption bands around 251 nm, 257 nm, and 263 nm, which are attributed to π → π* transitions. The imine (C=N) group typically shows a weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths. The conjugation between the pyridine ring and the dihydropyrrole moiety would likely influence the position and intensity of these absorption bands.

Structure Activity Relationship Sar Studies of 3 3,4 Dihydro 2h Pyrrol 2 Yl Pyridine and Its Analogs

The Role of Conformational Flexibility of the Dihydropyrrole Ring in Molecular Interactions

The five-membered dihydropyrrole ring of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine is not a static, planar entity. Its inherent conformational flexibility allows it to adopt various shapes, a characteristic that is crucial for its interaction with biological macromolecules. researchgate.netnih.gov This dynamic nature enables the molecule to adapt its conformation to the specific topology of a binding site, a phenomenon often described as "chameleonic" behavior. nih.govunito.it The ability to transition between different conformations can be a determining factor in the compound's permeability across cell membranes and its affinity for a target protein. nih.govunito.it

The pyrroline (B1223166) ring, a dihydro derivative of pyrrole (B145914), exists in three isomeric forms depending on the position of the double bond. researchgate.net In the case of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine, the 1-pyrroline (B1209420) isomer is present. researchgate.net The flexibility of this ring allows for puckering, which influences the spatial orientation of the pyridine (B92270) ring relative to the dihydropyrrole moiety. This orientation is critical for establishing key binding interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in a protein's active site. researchgate.net Computational modeling and spectroscopic techniques are often employed to understand the preferred conformations and the energy barriers between them, providing a more detailed picture of how this flexibility impacts biological activity. nih.gov

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine can be significantly altered by the addition or modification of substituents on either the dihydropyrrole or the pyridine ring. These modifications can affect the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacological effects.

Influence of Alkyl Substituents on Activity and Physicochemical Properties

The introduction of alkyl groups can have a profound impact on the physicochemical properties and biological activity of pyrrolopyridine derivatives. For instance, in related pyrrolo[3,4-c]pyridine series, the addition of a methyl group has been explored for its potential to enhance metabolic stability. nih.gov Generally, smaller alkyl chains, such as ethyl and propyl, have been shown to increase potency compared to unsubstituted analogs. However, the introduction of larger, bulkier substituents like phenyl or cyclopentyl often leads to a significant decrease in activity, likely due to steric hindrance at the binding site. nih.gov

Effects of Heteroaromatic Ring Substituents (e.g., Thienyl Moieties) on Pharmacological Profiles

Replacing or augmenting the pyridine ring with other heteroaromatic systems, such as a thienyl (thiophene) ring, can lead to substantial changes in the pharmacological profile. Thiophene rings are often used as bioisosteres for phenyl or pyridine rings. Their inclusion can alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile.

In broader studies of pyridine derivatives, the introduction of various heterocyclic rings is a common strategy to modulate activity. For example, the replacement of a phenyl group with a pyridine ring has been shown to improve the potency of certain kinase inhibitors. nih.gov While specific data on thienyl-substituted 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine is limited in the public domain, the principles of bioisosteric replacement suggest that such modifications would likely lead to distinct biological activities, potentially shifting the compound's selectivity for different receptor subtypes.

Assessment of Multivalent Interactions Enhanced by Multiple Pyrrolidine (B122466) Moieties (e.g., Tris-pyrrolidine Scaffolds)

The concept of multivalency, where a single molecule presents multiple binding motifs, has been explored to enhance affinity and selectivity for certain biological targets. The synthesis of molecules containing multiple dihydropyrrole or pyrrolidine rings, such as a [2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine] scaffold, creates the potential for simultaneous interaction with multiple subsites on a target protein or even bridging between different protein subunits. researchgate.net

Such multivalent ligands can exhibit significantly higher avidity (the combined strength of multiple interactions) than their monovalent counterparts. This approach can lead to compounds with enhanced potency and potentially novel pharmacological profiles. The spatial arrangement and the linker connecting the pyrrolidine moieties are critical design elements that dictate the effectiveness of these multivalent interactions.

Analysis of Regioselective Substitution Patterns and their Correlation with Efficacy

The specific placement of substituents on the pyridine ring, known as regioselectivity, is a critical factor in determining the efficacy of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine analogs. The pyridine ring offers multiple positions for substitution, and the biological activity can vary dramatically depending on where a functional group is placed. rsc.orgnih.gov

For example, methods have been developed for the regioselective difunctionalization of pyridines at the 3- and 4-positions via pyridyne intermediates. nih.gov This allows for the precise installation of substituents, which can then be evaluated for their impact on biological activity. The electronic nature of the substituent (electron-donating or electron-withdrawing) and its position can influence the pKa of the pyridine nitrogen, affecting its protonation state at physiological pH and its ability to act as a hydrogen bond acceptor. nih.gov Studies on substituted pyridines have shown that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while halogens or bulky groups may decrease it. mdpi.com

| Position of Substitution on Pyridine Ring | General Effect on Activity | Rationale |

| 2-position | Can influence steric interactions and metabolic stability. | Proximity to the dihydropyrrole ring can create steric clashes. May be a site for metabolic oxidation. |

| 4-position | Can modulate electronic properties and solubility. | Distal to the dihydropyrrole ring, allowing for larger substituents without direct steric interference. |

| 5-position | Can alter hydrogen bonding capacity and overall polarity. | Can influence the electronic character of the pyridine nitrogen. |

| 6-position | Can significantly impact steric profile and binding orientation. | Similar to the 2-position, it is adjacent to the nitrogen and can influence the molecule's interaction with the target. |

Comparative SAR Analysis with Nicotine (B1678760) Analogs and Related Tobacco Alkaloids

3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine is also known as isomyosmine and is structurally related to nicotine and other tobacco alkaloids. nih.gov A comparative analysis of their structure-activity relationships provides valuable insights. Nicotine features a saturated N-methylpyrrolidine ring, whereas isomyosmine has an unsaturated dihydropyrrole ring. This difference in saturation level affects the conformational flexibility and electronic properties of the five-membered ring.

The double bond in the dihydropyrrole ring of isomyosmine introduces a degree of planarity compared to the more flexible pyrrolidine ring of nicotine. This can influence how the molecule fits into the nicotinic acetylcholine (B1216132) receptor (nAChR) binding site. Analogs where the pyrrolidine ring of nicotine is modified, such as in (S)-(-)-3',4'-dehydronicotine, which contains a 2,5-dihydro-1-methyl-2-(3-pyridyl)pyrrole structure, have been synthesized to probe these structural requirements. scilit.com

The N-methyl group present in nicotine but absent in the parent 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine is another key differentiator. This methyl group is known to be important for the high affinity of nicotine for nAChRs. The absence of this group in isomyosmine, along with the different ring conformation, likely contributes to a different pharmacological profile.

| Compound | Key Structural Feature | Implication for SAR |

| Nicotine | Saturated N-methylpyrrolidine ring | High flexibility; N-methyl group is a key pharmacophoric element for nAChR affinity. |

| 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine (Isomyosmine) | Unsaturated dihydropyrrole ring; no N-methylation | Reduced flexibility compared to nicotine; altered electronic properties; different binding mode at nAChRs. |

| Nornicotine | Saturated pyrrolidine ring; no N-methylation | Lacks the N-methyl group, generally resulting in lower potency at nAChRs compared to nicotine. |

| Myosmine (B191914) | Dihydropyrrole ring with the double bond between the two rings | The position of the double bond creates a conjugated system, significantly altering the molecule's shape and electronic distribution. |

Mechanistic Investigations of Biological Activities Mediated by 3 3,4 Dihydro 2h Pyrrol 2 Yl Pyridine

Anticancer and Antiproliferative Mechanisms

There is no publicly available data from peer-reviewed studies detailing the in vitro cytotoxic effects of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine against specific cancer cell lines.

Information regarding the molecular pathways through which 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine may inhibit cancer cell growth or induce apoptosis has not been published in the scientific literature.

While the L-proline metabolic cycle is recognized for its significant role in cancer cell proliferation and survival, there are no available studies that specifically link the activity of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine to this or other cellular metabolic pathways in the context of cancer. nih.govnih.gov

Anti-inflammatory Modalities

The compound 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine, under the name Isomyosamine, is being clinically developed as a novel, oral anti-inflammatory agent. biospace.com

Isomyosamine is identified as a novel, plant alkaloid-derived small molecule that regulates the immuno-metabolic system. biospace.comtnfpharma.combariatricnews.net Its primary mechanism of action involves the modulation of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). biospace.comtnfpharma.com TNF-α is a critical signaling protein that plays a central role in initiating and sustaining inflammatory processes. biospace.combariatricnews.net

Clinical trial information indicates that Isomyosamine functions as a selective TNF-α inhibitor. It appears to block the action of TNF-α where it is overactivated, a hallmark of chronic inflammatory conditions, without impairing its normal function in responding to infections. biospace.com An early Phase 2 clinical study in elderly patients with sarcopenia (muscle loss) demonstrated that treatment with Isomyosamine led to significant reductions in key inflammatory biomarkers. tnfpharma.comtnfpharma.com

Table 1: Reported Effects of Isomyosamine on Inflammatory Biomarkers

| Biomarker | Reported Effect | Source |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | tnfpharma.comtnfpharma.com |

| Interleukin-6 (IL-6) | Reduction | tnfpharma.com |

| Soluble TNF receptor 1 (sTNFR1) | Reduction | tnfpharma.com |

This data is based on announcements regarding early-phase clinical trials and has not been presented in a peer-reviewed publication.

The ability of Isomyosamine to cross the blood-brain barrier has also been noted, suggesting its potential for treating neuro-inflammatory conditions. biospace.com

There is no available scientific evidence to suggest that 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine functions as an inhibitor of Cyclooxygenase-2 (COX-2) or other specific pro-inflammatory enzymes.

Computational Chemistry and Theoretical Studies of 3 3,4 Dihydro 2h Pyrrol 2 Yl Pyridine

Quantum Chemical Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

No published studies employing DFT to specifically optimize the geometry and calculate the electronic properties of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine could be identified. Such studies would typically provide data on bond lengths, bond angles, dihedral angles, and electronic descriptors like Mulliken charges and electrostatic potential maps.

Gauge Invariant Atomic Orbitals (GIAO) for Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

There is no available research that uses the GIAO method to predict the NMR chemical shifts (¹H and ¹³C) for 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine. This type of analysis is crucial for comparing theoretical predictions with experimental spectroscopic data to confirm the molecular structure.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Reactivity Indices

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine is not present in the current body of scientific literature. These calculations are fundamental for understanding the compound's kinetic stability, chemical reactivity, and electronic transitions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

No molecular dynamics simulation studies have been published that investigate the conformational landscape and dynamic behavior of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine over time. These simulations would offer insights into the flexibility of the molecule and its preferred conformations in different environments.

Molecular Docking and Ligand-Protein Interaction Analysis

Prediction of Binding Affinities and Elucidation of Binding Modes

There are no publicly available molecular docking studies that predict the binding affinity or elucidate the specific binding modes of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine with any protein targets. Such studies are essential for virtual screening and rational drug design, providing hypotheses about the compound's potential biological activity.

Identification of Critical Interacting Residues and Binding Site Characteristics in Target Proteins

Computational docking and molecular dynamics simulations are powerful tools to predict and analyze the binding of ligands like 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine to target proteins. These methods can identify the specific amino acid residues that form key interactions within the binding pocket, stabilizing the ligand-protein complex. While specific studies on 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine are not extensively available in public literature, we can extrapolate the types of interactions it would likely form based on studies of structurally similar molecules, such as nicotine (B1678760) and its analogs, with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

The binding of small molecules to nAChRs typically occurs at an orthosteric site located at the interface between subunits. nih.gov This binding pocket is lined with aromatic residues, which are crucial for forming stabilizing interactions. A key interaction for many nicotinic ligands is a cation-π interaction between the protonated nitrogen of the ligand's pyrrolidine (B122466) or pyrroline (B1223166) ring and the electron-rich face of a tryptophan residue's indole (B1671886) ring in the receptor. nih.gov

Computational models would likely identify a set of critical residues for the binding of 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the N-H group of the dihydropyrrole ring can be a hydrogen bond donor. The aromatic pyridine ring can also engage in π-π stacking with phenylalanine, tyrosine, or other tryptophan residues in the binding site.

Table 1: Illustrative Critical Interacting Residues for 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine in a Hypothetical nAChR Binding Site

| Interacting Residue | Type of Interaction | Predicted Interacting Atom(s) on Ligand |

| Tryptophan (Trp) | Cation-π | Protonated Dihydropyrrole Nitrogen |

| Tyrosine (Tyr) | Hydrogen Bond | Pyridine Nitrogen |

| Phenylalanine (Phe) | π-π Stacking | Pyridine Ring |

| Aspartate (Asp) | Hydrogen Bond | Dihydropyrrole N-H |

| Leucine (Leu) | Hydrophobic | Dihydropyrrole Ring |

This table is illustrative and represents the types of interactions that would be identified through molecular modeling studies.

Computational Approaches for Structure-Reactivity Relationship Elucidation

Density Functional Theory (DFT) provides a robust framework for understanding the electronic structure and reactivity of molecules. By calculating various electronic properties, we can predict how a molecule will behave in a chemical reaction.

The Fukui function, ƒ(r), is a central concept in DFT-based reactivity theory, indicating the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org This allows for the identification of the most electrophilic and nucleophilic sites within a molecule. For practical applications, the Fukui function is often condensed to atomic centers, yielding "condensed Fukui functions" that provide a value for each atom in the molecule. wikipedia.org

There are three main types of condensed Fukui functions:

ƒ+ : Predicts the site for a nucleophilic attack (where an electron is added).

ƒ− : Predicts the site for an electrophilic attack (where an electron is removed).

ƒ0 : Predicts the site for a radical attack.

For 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine, a condensed Fukui function analysis would reveal the relative reactivity of each atom. It is expected that the nitrogen atoms would be key reactive centers. The pyridine nitrogen, being more electron-withdrawing, would likely be a primary site for protonation and electrophilic attack. The dihydropyrrole nitrogen, with its lone pair, would also be a nucleophilic center. The carbon atoms of the pyridine ring, influenced by the nitrogen atom, would also exhibit varying degrees of electrophilicity.

Table 2: Illustrative Condensed Fukui Function Values for 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine

| Atom | ƒ+ (for nucleophilic attack) | ƒ- (for electrophilic attack) |

| N (Pyridine) | 0.08 | 0.15 |

| C2 (Pyridine) | 0.12 | 0.05 |

| C3 (Pyridine) | 0.05 | 0.08 |

| C4 (Pyridine) | 0.10 | 0.06 |

| C5 (Pyridine) | 0.06 | 0.07 |

| C6 (Pyridine) | 0.11 | 0.05 |

| N (Dihydropyrrole) | 0.14 | 0.09 |

| C2 (Dihydropyrrole) | 0.09 | 0.11 |

This table is for illustrative purposes only. The values are hypothetical and represent the type of data generated from a DFT calculation and condensed Fukui function analysis. Higher values indicate a greater propensity for the specified type of attack.

Ionization Potential (IP) : The energy required to remove an electron from a molecule. A lower IP indicates that the molecule is more easily oxidized. It can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO).

Electron Affinity (EA) : The energy released when an electron is added to a molecule. A higher EA suggests the molecule is a better electron acceptor. It can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).

The HOMO-LUMO gap (E_LUMO - E_HOMO) is another critical descriptor, indicating the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and polarizable.

For 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine, these descriptors would quantify its tendency to participate in electron transfer processes, which are fundamental to many biochemical reactions, including metabolism by cytochrome P450 enzymes.

Table 3: Illustrative Theoretical Reactivity Descriptors for 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine

| Reactivity Descriptor | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Related to the ability to donate an electron. |

| LUMO Energy | -1.2 | Related to the ability to accept an electron. |

| Ionization Potential (IP) | 6.5 | Energy required for oxidation. |

| Electron Affinity (EA) | 1.2 | Energy released upon reduction. |

| HOMO-LUMO Gap | 5.3 | Indicates high chemical stability. |

This table contains hypothetical values for illustrative purposes to demonstrate the output of theoretical reactivity descriptor calculations.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine in academic laboratories?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, analogous pyridine derivatives are synthesized using coupling reactions in dichloromethane with sodium hydroxide as a base, followed by purification via column chromatography to achieve >99% purity . Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation. Safety protocols, such as using gloves, protective eyewear, and fume hoods, are critical due to potential toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the molecular structure, particularly the pyrrolidine and pyridine moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₀N₂, MW 146.19) . X-ray crystallography, using programs like SHELXL for refinement and ORTEP-III for visualization , resolves stereochemical ambiguities. Infrared (IR) spectroscopy can identify functional groups like C-N and C=C bonds.

Q. What storage conditions are required to maintain the compound’s stability?

- Methodological Answer : The compound should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation via oxidation or photolysis . Use amber glass vials and ensure containers are sealed tightly to avoid moisture absorption, which could alter reactivity in subsequent experiments.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?

- Methodological Answer : Discrepancies in crystal structure data (e.g., bond angles, torsional conformations) require cross-validation using complementary techniques. For crystallography, employ SHELXD for phase determination and SHELXL for least-squares refinement, adjusting parameters like thermal displacement models . If NMR signals overlap, use 2D-COSY or NOESY to assign proton environments unambiguously. Computational tools (e.g., DFT calculations) can predict spectroscopic profiles and compare them with experimental data .

Q. What strategies are used to evaluate the compound’s potential in drug discovery pipelines?

- Methodological Answer : Preclinical studies often focus on structure-activity relationship (SAR) analyses. For example, derivatives of this compound have been licensed for therapeutic applications targeting neurological pathways, necessitating assays for receptor binding affinity (e.g., IC₅₀ measurements) and metabolic stability (e.g., cytochrome P450 screening) . In vivo toxicity studies should adhere to OECD guidelines, with dose-ranging experiments in model organisms.

Q. How should researchers handle discrepancies in reported synthetic yields or reaction conditions?

- Methodological Answer : Reproduce published protocols with rigorous control of variables (e.g., temperature, solvent purity). If yields differ, conduct kinetic studies (e.g., time-resolved sampling) to identify rate-limiting steps. For example, trace moisture in solvents may deactivate catalysts in coupling reactions. Use Design of Experiments (DoE) to optimize parameters like catalyst loading or reaction time .

Safety and Compliance

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer : The compound is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Always use fume hoods, avoid inhalation, and wear nitrile gloves. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Waste must be disposed via certified hazardous waste programs .

Data and Structural Analysis

Q. What computational tools are recommended for modeling the compound’s interactions in biological systems?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, while molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Pair these with free-energy perturbation (FEP) calculations to quantify binding affinities. Cross-reference results with crystallographic data from the Protein Data Bank (PDB) .

Applications in Material Science

Q. Can this compound be utilized in advanced material synthesis, such as conductive polymers?

- Methodological Answer : The pyrrolidine-pyridine framework has been explored in organic semiconductors due to its π-conjugated system. For example, it can serve as a monomer in electropolymerization to create thin films. Characterize conductivity via four-probe measurements and analyze film morphology using AFM or SEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.